molecular formula C22H24FN7O4S B6176056 2-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]-2-fluorobutanamide CAS No. 2377001-65-3

2-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]-2-fluorobutanamide

Cat. No. B6176056
CAS RN: 2377001-65-3
M. Wt: 501.5
InChI Key:
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Description

2-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]-2-fluorobutanamide is a useful research compound. Its molecular formula is C22H24FN7O4S and its molecular weight is 501.5. The purity is usually 95.
BenchChem offers high-quality 2-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]-2-fluorobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]-2-fluorobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]-2-fluorobutanamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(6-cyclopropanesulfonamidopyrazin-2-yl)-2-fluoro-N-(pyridin-2-yl)acetamide, and the second intermediate is 5-(6-ethoxypyrazin-2-yl)pyridin-2-amine. These two intermediates are then coupled together using a coupling agent to form the final product.", "Starting Materials": [ "2-chloro-6-cyclopropanesulfonamidopyrazine", "2-fluoro-N-(pyridin-2-yl)acetamide", "5-bromo-2-(6-ethoxypyrazin-2-yl)pyridine", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(6-cyclopropanesulfonamidopyrazin-2-yl)-2-fluoro-N-(pyridin-2-yl)acetamide", "a. React 2-chloro-6-cyclopropanesulfonamidopyrazine with sodium hydride in N,N-dimethylformamide to form the corresponding sodium salt.", "b. Add 2-fluoro-N-(pyridin-2-yl)acetamide and triethylamine to the reaction mixture and stir at room temperature for several hours.", "c. Quench the reaction with water and extract the product with ethyl acetate.", "d. Purify the product by column chromatography to obtain the first intermediate.", "Step 2: Synthesis of 5-(6-ethoxypyrazin-2-yl)pyridin-2-amine", "a. React 5-bromo-2-(6-ethoxypyrazin-2-yl)pyridine with sodium hydride in N,N-dimethylformamide to form the corresponding sodium salt.", "b. Add methanol to the reaction mixture and stir at room temperature for several hours.", "c. Quench the reaction with water and extract the product with ethyl acetate.", "d. Purify the product by column chromatography to obtain the second intermediate.", "Step 3: Coupling of the two intermediates", "a. Dissolve the two intermediates in N,N-dimethylformamide.", "b. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide and triethylamine to the reaction mixture and stir at room temperature for several hours.", "c. Quench the reaction with water and extract the product with ethyl acetate.", "d. Purify the product by column chromatography to obtain the final product." ] }

CAS RN

2377001-65-3

Product Name

2-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]-2-fluorobutanamide

Molecular Formula

C22H24FN7O4S

Molecular Weight

501.5

Purity

95

Origin of Product

United States

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